N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C17H18N2O3 It is known for its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-acetylaminophenol with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-acetylaminophenol+2-methylphenoxyacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[3-(acetylamino)phenyl]sulfonyl}phenyl)acetamide
- N-(4-acetylamino-3-nitro-phenyl)-2,2,2-trichloro-acetamide
- N-(4-(acetylamino-methyl)-phenyl)-acetamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-3-4-9-16(12)22-11-17(21)19-15-8-5-7-14(10-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
JLTOEMICEKLSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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